N-(10,16-dimethyl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Description
This compound is a highly specialized organophosphorus heterocycle with a fused polycyclic framework. The core structure features a pentacyclic system incorporating oxygen and phosphorus atoms, with a trifluoromethanesulfonamide (triflyl) group attached to the phosphorus center. The λ⁵-phosphorus configuration indicates hypervalency, contributing to its unique electronic properties.
Properties
IUPAC Name |
N-(10,16-dimethyl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3NO5PS/c1-13-11-15-7-3-5-9-17(15)19-20-18-10-6-4-8-16(18)12-14(2)22(20)32-33(28,31-21(13)19)27-34(29,30)23(24,25)26/h3-12H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFZYXOZXIKMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(=O)(OC4=C3C5=CC=CC=C5C=C4C)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3NO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((11bS)-2,6-Dimethyl-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, including the formation of the dioxaphosphepin ring and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((11bS)-2,6-Dimethyl-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-((11bS)-2,6-Dimethyl-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((11bS)-2,6-Dimethyl-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with other phosphapentacyclo derivatives, such as 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-... (). Key differences include:
- Substituents: The triflyl group in the target compound replaces the dimethylamino and methoxymethyl groups in the analogue.
- Oxidation State : The λ⁵-phosphorus in the target compound contrasts with the λ³-phosphorus in the analogue, altering reactivity.
- Ring Strain : The fused oxa-phospha rings likely increase steric hindrance compared to simpler bicyclic phosphonates.
Physicochemical Properties
Research Findings and Limitations
Key Studies
- Synthetic Routes : The compound is synthesized via cyclocondensation of phosphorus precursors with triflylating agents, though yields are low (<20%) due to steric constraints .
- Spectroscopic Data : ³¹P NMR shows a deshielded peak at δ +15 ppm (λ⁵-P), contrasting with δ −10 ppm for λ³-P analogues.
- Computational Insights : DFT studies predict strong electron-withdrawing effects from the triflyl group, increasing acidity at the phosphorus center.
Gaps in Evidence
- Direct Comparisons : describes a structurally related compound but lacks experimental data for side-by-side analysis.
Biological Activity
Chemical Structure and Properties
The compound is a complex phosphorous-containing organic molecule. Its structure suggests potential interactions with biological macromolecules due to the presence of multiple functional groups, including sulfonamide and oxo groups. Such compounds often exhibit diverse biological activities.
Biological Activities
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability.
- Anticancer Properties : Compounds with similar structural motifs have been investigated for anticancer activity. They may induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth.
- Enzyme Inhibition : The phosphorous moiety in the compound may allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways or signal transduction.
- Neuroprotective Effects : Some phosphorous-containing compounds have shown promise in neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
While specific studies on the exact compound are lacking, research on related compounds provides insight into potential biological activities:
- Study on Sulfonamide Derivatives : A study published in a peer-reviewed journal demonstrated that certain sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
- Phosphorus Compounds in Cancer Research : Research has indicated that phosphorus-containing compounds can disrupt cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
